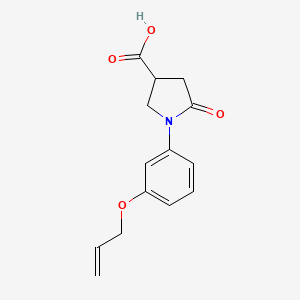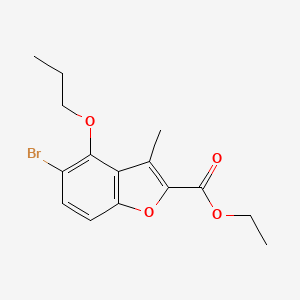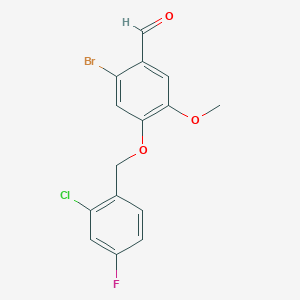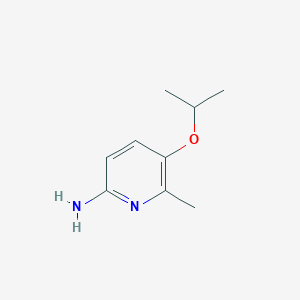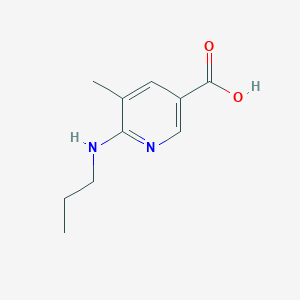![molecular formula C8H6IN3O2 B13011242 3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)
3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of iodine, methyl, and nitro functional groups attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the iodination of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 3-azido-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Reduction: Formation of 3-iodo-4-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Formation of 3-iodo-4-carboxy-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
3-Iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to target proteins through halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both nitro and iodine functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H6IN3O2 |
|---|---|
Molecular Weight |
303.06 g/mol |
IUPAC Name |
3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6IN3O2/c1-4-6(12(13)14)3-11-8-7(4)5(9)2-10-8/h2-3H,1H3,(H,10,11) |
InChI Key |
PVMJUUNEKVAQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


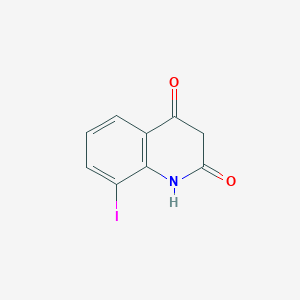
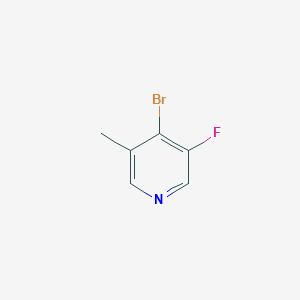
![(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13011180.png)

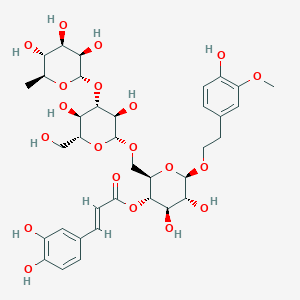

![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)


